molecular formula C11H20O2 B13233556 {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol

{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol

Cat. No.: B13233556
M. Wt: 184.27 g/mol
InChI Key: FGQAVROEUHGUGG-UHFFFAOYSA-N
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Description

{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a tetrahydrofuran ring and a cyclohexane ring, with an ethyl group at the 6-position and a hydroxymethyl group at the 2-position. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-Ethyl-1-oxaspiro[44]nonan-2-yl}methanol typically involves the formation of the spirocyclic structure through a series of organic reactions One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the spiro linkage

Industrial Production Methods

Industrial production of {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization, and quality control measures to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

{6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of spirocyclic molecules with biological targets. Its structural features allow it to interact with various enzymes and receptors, making it useful in biochemical assays.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structure may impart specific biological activities, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    {1-Oxaspiro[4.4]nonan-2-yl}methanol: A similar compound with a spirocyclic structure but without the ethyl group at the 6-position.

    {1-Oxaspiro[4.4]nonan-2-yl}methanamine hydrochloride: A derivative with an amine group instead of the hydroxymethyl group.

    {1-Oxaspiro[4.4]nonan-2-yl}methanesulfonyl chloride: A compound with a sulfonyl chloride group instead of the hydroxymethyl group.

Uniqueness

The presence of the ethyl group at the 6-position and the hydroxymethyl group at the 2-position distinguishes {6-Ethyl-1-oxaspiro[4.4]nonan-2-yl}methanol from other similar compounds. These structural features impart unique chemical and physical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(9-ethyl-1-oxaspiro[4.4]nonan-2-yl)methanol

InChI

InChI=1S/C11H20O2/c1-2-9-4-3-6-11(9)7-5-10(8-12)13-11/h9-10,12H,2-8H2,1H3

InChI Key

FGQAVROEUHGUGG-UHFFFAOYSA-N

Canonical SMILES

CCC1CCCC12CCC(O2)CO

Origin of Product

United States

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